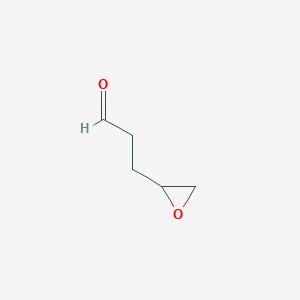
3-(Oxiran-2-YL)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Oxiran-2-YL)propanal, also known as 3-oxiranyl-propionaldehyde, is an organic compound with the molecular formula C5H8O2. It features an oxirane (epoxide) ring attached to a propanal group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Oxiran-2-YL)propanal can be synthesized through several methods. One common approach involves the reaction of allyl alcohol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the epoxide ring . Another method includes the oxidation of 3-chloropropanal using a base like sodium hydroxide, followed by cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale oxidation and cyclization processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Oxiran-2-YL)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(oxiran-2-yl)propanoic acid.
Reduction: Reduction of the aldehyde group can yield 3-(oxiran-2-yl)propan-1-ol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: 3-(oxiran-2-yl)propanoic acid.
Reduction: 3-(oxiran-2-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Oxiran-2-YL)propanal has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Oxiran-2-YL)propanal involves its reactivity due to the presence of the epoxide ring and the aldehyde group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, forming new bonds and creating diverse products . The aldehyde group can undergo oxidation or reduction, further expanding its utility in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Oxiran-2-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(Oxiran-2-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of an aldehyde.
Oxiranecarbonitriles: Compounds with an oxirane ring and a cyano group, used in various synthetic applications.
Uniqueness
3-(Oxiran-2-YL)propanal is unique due to its combination of an epoxide ring and an aldehyde group, providing a versatile platform for chemical reactions. This dual functionality allows it to participate in a wide range of synthetic transformations, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
65842-25-3 |
|---|---|
Molekularformel |
C5H8O2 |
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
3-(oxiran-2-yl)propanal |
InChI |
InChI=1S/C5H8O2/c6-3-1-2-5-4-7-5/h3,5H,1-2,4H2 |
InChI-Schlüssel |
UPPXZTCGNUAGJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


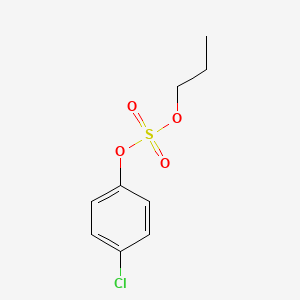


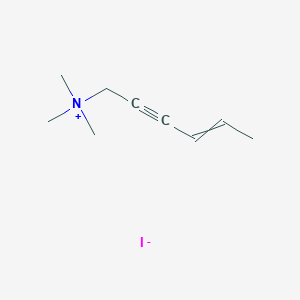
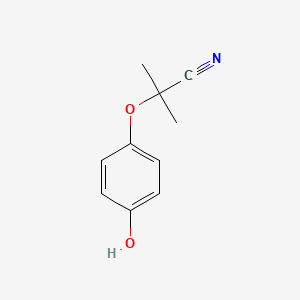
![N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline](/img/structure/B14468733.png)
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)

![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)
![2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate](/img/structure/B14468753.png)


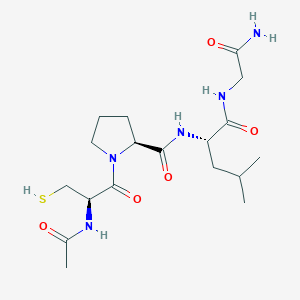
![5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B14468773.png)
